molecular formula C8H5NS3 B15389517 3-Phenyl-1,4,2-dithiazole-5-thione CAS No. 14730-25-7

3-Phenyl-1,4,2-dithiazole-5-thione

Cat. No.: B15389517
CAS No.: 14730-25-7
M. Wt: 211.3 g/mol
InChI Key: ZFTJMLGRJPTVQO-UHFFFAOYSA-N
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Description

3-Phenyl-1,4,2-dithiazole-5-thione is a sulfur-containing heterocyclic compound that serves as a valuable reagent in synthetic and medicinal chemistry research. Its core application lies in its efficiency as a sulfur-transfer agent for the synthesis of oligonucleotide phosphorothioates, which are crucial in therapeutic and diagnostic applications due to their enhanced nucleolytic stability . Compounds within the 1,2,4-dithiazole-5-thione class are recognized for their effective sulfurization of phosphorus(III) compounds, a key step in the creation of these modified nucleic acids . Beyond its utility in synthesis, this heterocyclic scaffold is also investigated for its significant antimicrobial properties . Derivatives of 1,2,4-dithiazole have demonstrated high antifungal and antibacterial activities, making them compounds of interest in the development of new anti-infective agents . The molecular structure of this compound, confirmed by crystal structure analysis, reveals an essentially planar configuration where the heterocyclic ring and the phenyl ring are nearly co-planar, facilitating aromatic π–π stacking in the solid state . The packing of the molecules is further stabilized by a network of weak C–H···S hydrogen bonds and S···S interactions that are shorter than the sum of their van der Waals radii . Researchers value this compound for its dual role in facilitating advanced oligonucleotide synthesis and as a precursor for biologically active molecules. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

14730-25-7

Molecular Formula

C8H5NS3

Molecular Weight

211.3 g/mol

IUPAC Name

3-phenyl-1,4,2-dithiazole-5-thione

InChI

InChI=1S/C8H5NS3/c10-8-11-7(9-12-8)6-4-2-1-3-5-6/h1-5H

InChI Key

ZFTJMLGRJPTVQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=S)S2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Physical and Structural Properties of 1,4,2-Dithiazole-5-thione Derivatives

Compound Substituent Melting Point (°C) Molecular Formula Key Interactions/Features
3-Phenyl-1,4,2-dithiazole-5-thione Phenyl 137–138 (2e)* C₈H₅NS₃ π-π stacking, C=S⋯S contacts
3-(p-Fluorophenyl) derivative p-Fluorophenyl 137–138 C₈H₄FNS₃ Enhanced polarity due to F substituent
3-(m-Chlorophenyl) derivative m-Chlorophenyl 103 C₈H₄ClNS₃ Halogen-mediated crystal packing
3-Ethoxycarbonyl derivative Ethoxycarbonyl 44 C₅H₅NO₂S₃ Flexible substituent, lower crystallinity
3-Methyl-1,4,2-dithiazole-5-one Methyl (C=O at C5) 75–76 C₃H₃NOS₂ C=O group reduces sulfur interactions

*Data for analogous derivatives from ; melting points vary based on substituent electronegativity and steric effects.

  • Electronic Effects : The thione group (C=S) in this compound enhances electron delocalization compared to dithiazol-5-ones (C=O), as evidenced by redshifted UV-Vis spectra and higher reactivity in nucleophilic substitutions .
  • Steric and Polar Contributions : Fluorine and chlorine substituents increase melting points due to polar interactions, while bulky groups like ethoxycarbonyl reduce packing efficiency .
Reactivity and Functionalization
  • Desulfurization : Unlike dithiazol-5-ones, which undergo Hg²⁺-mediated desulfurization to form dithiazol-5-ones , the thione derivative shows resistance to metal-mediated reactions, favoring instead cycloadditions with dipolarophiles like ethyl propiolate .
  • Comparison with Triazole Thiones: 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione exhibits similar hydrogen-bonding networks but lacks π-π stacking due to non-planar triazole geometry. DFT studies highlight reduced aromaticity in triazole thiones compared to dithiazole analogs .
  • Dioxazole Analogs : 3-Phenyl-1,4,2-dioxazole-5-thione derivatives, such as spiro[3-phenyl-1,4,2-dioxazole-5,9'-xanthene], display weaker intermolecular interactions due to oxygen’s lower polarizability compared to sulfur .
Crystallographic Tools

The compound’s structure was resolved using SHELX software and visualized via ORTEP-3 , emphasizing the role of advanced crystallography in elucidating sulfur-mediated interactions.

Q & A

Q. What are the common synthetic routes for 3-phenyl-1,4,2-dithiazole-5-thione?

Methodological Answer: The compound is typically synthesized via the reaction of trichloromethanesulfenyl chloride with a thioamide precursor under reflux conditions. For example, 3-phenyl derivatives are prepared by combining the thioamide with trichloromethanesulfenyl chloride in a solvent like xylene, followed by purification via chromatography or recrystallization . Yield optimization often involves controlling reaction time and stoichiometric ratios of reagents.

Q. How is the structure of this compound validated experimentally?

Methodological Answer: Structural validation employs spectroscopic techniques (e.g., 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR) and X-ray crystallography. For crystallographic analysis, programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve bond lengths, angles, and thione tautomerism . Discrepancies in melting points or spectral data should be cross-checked against literature values to confirm purity .

Q. What are the typical chemical reactions involving this compound?

Methodological Answer: The thione group undergoes oxidation to form 1,4,2-dithiazol-5-ones using mercuric acetate in acetic acid/chloroform mixtures . It also participates in cycloadditions with alkynes or alkenes under thermal conditions, forming heterocyclic derivatives like isothiazoles .

Advanced Research Questions

Q. How can thermolysis reactions of this compound be optimized for regioselectivity?

Methodological Answer: Thermolysis with dipolarophiles (e.g., ethyl propiolate) requires precise temperature control (e.g., 163°C in mesitylene) and inert atmospheres to minimize side reactions. Regioselectivity is monitored via HPLC or 1H^{1}\text{H} NMR to track isomer ratios (e.g., 1:1.2 for ethyl propiolate adducts). Reaction progress can be halted at intermediate stages to isolate kinetic vs. thermodynamic products .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data?

Methodological Answer: Discrepancies in melting points or spectral peaks (e.g., δC values) may arise from polymorphism or solvent effects. Redetermination under standardized conditions (e.g., ethanol recrystallization) is recommended. For crystallographic ambiguities, Flack parameter analysis or twin refinement in SHELXL can address enantiopolarity errors .

Q. How does this compound serve as a precursor in pharmacological studies?

Methodological Answer: The compound’s reactivity enables synthesis of triazole-thione hybrids, which are screened for antimicrobial or anticancer activity. For example, coupling with hydrazonoyl halides yields 1,3,4-thiadiazoles, followed by in vitro assays (e.g., MIC testing against Mycobacterium tuberculosis) . Computational docking studies (e.g., using AutoDock Vina) prior to synthesis can prioritize high-potential derivatives .

Q. What methods mitigate challenges in purifying hygroscopic or oil-like derivatives?

Methodological Answer: Hygroscopic intermediates (e.g., 3-methyl-1,4,2-dithiazol-5-one) require anhydrous workup and storage under nitrogen. Oily residues are purified via flash chromatography using silica gel with low-polarity solvents (e.g., hexane/EtOAc). For persistent oils, derivatization into crystalline analogs (e.g., acetate salts) aids isolation .

Methodological Considerations Table

Challenge Solution References
Low reaction yieldsOptimize stoichiometry (e.g., excess dipolarophile) and reflux duration.
Spectral data contradictionsRedetermine under controlled conditions; compare with computational data.
Regioselectivity controlUse high-boiling solvents (e.g., mesitylene) and monitor via HPLC/NMR.
Hygroscopic intermediatesAnhydrous chromatography; derivatization into stable crystals.

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